molecular formula C18H11FN4O4S B15106435 N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B15106435
M. Wt: 398.4 g/mol
InChI Key: PPPXSFFVIZWZST-ZSOIEALJSA-N
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Description

This compound features a benzoxadiazole core linked via an acetamide group to a 1,3-thiazolidin-2,4-dione ring substituted with a 3-fluorobenzylidene moiety at the 5-position. The benzoxadiazole scaffold is known for its electron-deficient aromatic system, which enhances stability and facilitates π-π interactions in biological targets . The thiazolidinone core is a privileged structure in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, and antidiabetic activities .

Properties

Molecular Formula

C18H11FN4O4S

Molecular Weight

398.4 g/mol

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C18H11FN4O4S/c19-11-4-1-3-10(7-11)8-14-17(25)23(18(26)28-14)9-15(24)20-12-5-2-6-13-16(12)22-27-21-13/h1-8H,9H2,(H,20,24)/b14-8-

InChI Key

PPPXSFFVIZWZST-ZSOIEALJSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC4=NON=C43

Canonical SMILES

C1=CC(=CC(=C1)F)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC4=NON=C43

Origin of Product

United States

Biological Activity

N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that combines a benzoxadiazole moiety with a thiazolidinone structure. This unique combination is believed to enhance its biological activity, particularly in the fields of medicinal chemistry and pharmacology.

Structural Overview

The compound can be described by its molecular formula C20H18N2O3SC_{20}H_{18}N_{2}O_{3}S and a molecular weight of approximately 398.5 g/mol. The structural features include:

  • Benzoxadiazole moiety : Known for its fluorescence properties and potential in various biological applications.
  • Thiazolidinone ring : Often associated with antimicrobial and anticancer activities.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds containing thiazolidine rings exhibit significant antimicrobial properties. The thiazolidinone structure in this compound contributes to its ability to inhibit the growth of various bacterial strains.

Anticancer Properties

The benzoxadiazole component has been linked to anticancer activity. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, the compound's efficacy was evaluated using the Sulforhodamine B (SRB) assay against several cancer cell lines, demonstrating promising antiproliferative effects.

Case Studies

  • Anticancer Activity : In a study evaluating the compound's effects on lung cancer cell lines, significant inhibition of cell proliferation was observed. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
  • Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a broad-spectrum antimicrobial effect, with notable activity against resistant strains.

Data Tables

The following table summarizes the biological activities associated with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-(5-benzylidene)-4-oxo-2-thioxo-1,3-thiazolidinThiazolidinone structureAntimicrobial
5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidinSimilar thiazolidine coreAnticancer
N-benzyl-N-methyl derivativesVariations in side chainsModulated activity

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The presence of functional groups allows for interaction with specific enzymes involved in cellular processes.
  • Cell Membrane Disruption : The compound may integrate into bacterial membranes leading to increased permeability and cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound is compared to analogs with variations in the benzylidene substituent, thiazolidinone oxidation state, and heterocyclic cores (Table 1).

Compound Name Benzylidene Substituent Thiazolidinone Modifications Heterocyclic Core Key References
N-(2,1,3-Benzoxadiazol-4-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 3-Fluorophenyl 2,4-Dioxo Benzoxadiazole
2-[(5Z)-5-(4-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide 4-Chlorophenyl 2,4-Dioxo Thiazole
2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 2-Methoxyphenyl 4-Oxo, 2-thioxo Thiadiazole
N-(Benzo[d]thiazol-2-yl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide p-Tolylurea N/A Benzothiazole-Thiadiazole

Key Observations:

Substituent Effects: The 3-fluorobenzylidene group in the target compound enhances electronegativity and dipole interactions compared to chloro (e.g., ) or methoxy (e.g., ) substituents.

Thiazolidinone Modifications: The 2,4-dioxo configuration in the target compound increases electrophilicity compared to 2-thioxo analogs (e.g., ), which may influence redox properties and metabolic stability.

Heterocyclic Cores : Benzoxadiazole’s electron-deficient nature contrasts with thiazole (e.g., ) or benzothiazole (e.g., ) cores, affecting π-stacking and solubility.

Pharmacological Potential

While direct biological data for the target compound are unavailable, structurally related compounds exhibit diverse activities:

  • Antimicrobial: Thiazolidinone derivatives with chloro/methoxybenzylidene groups show activity against S. aureus and E. coli .
  • Antidiabetic : Benzothiazole-thiadiazole hybrids (e.g., ) demonstrate docking affinity for 3-TOP protein, a diabetes-related target.
  • Analgesic : Thiazole-acetamide analogs (e.g., ) exhibit mild to moderate activity in tail-immersion assays.

The 3-fluorobenzylidene group may enhance metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogs, though this requires experimental validation.

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